molecular formula C6H11N3 B2506872 1-(3-Methylimidazol-4-yl)ethanamine CAS No. 1509765-41-6

1-(3-Methylimidazol-4-yl)ethanamine

Cat. No. B2506872
CAS RN: 1509765-41-6
M. Wt: 125.175
InChI Key: ARKPMOZBRKFUHB-UHFFFAOYSA-N
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Description

The compound 1-(3-Methylimidazol-4-yl)ethanamine is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds such as (R)-2-(1-hydroxy-4,4,5,5-tetraalkylimidazolidin-2-ylidene)ethanones involves condensation reactions, treatment with esters, and 1,3-dipolar cycloadditions . Another example is the synthesis of 5-Chloro-1-methyl-4-nitroimidazole, which includes amination, cyclization, salt formation, and nitration steps . These methods highlight the intricate processes required to synthesize specific imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical properties and biological activities. For example, the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one has been characterized by spectroscopic techniques and X-ray diffraction studies, revealing its crystalline structure in the monoclinic system . Such detailed structural characterization is essential for understanding the behavior of these molecules in various environments.

Chemical Reactions Analysis

Imidazole derivatives undergo a variety of chemical reactions. The reactivity of synthesized enehydroxylamino ketones, for example, has been studied with electrophiles, demonstrating that the exocyclic methylene carbon atom is a major site of electrophilic attack . Additionally, chloro-substituted imidazolidines can react with sodium cyanide to form nitriles, which upon oxidation, produce persistent vinyl nitroxides . These reactions are indicative of the reactive nature of imidazole derivatives and their potential utility in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the crystal packing of the pyrazoline compound mentioned earlier is dominated by weak C≡H···π interactions, which contribute to its efficient packing and stability . The antioxidant properties of benzimidazole derivatives have also been studied, with some compounds showing significant scavenging activity of DPPH radicals . These properties are important for the application of imidazole derivatives in medicinal chemistry and other fields.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

  • Cu(II) complexes of tridentate ligands, including derivatives of 1-(3-Methylimidazol-4-yl)ethanamine, have been synthesized and characterized. These complexes demonstrate significant DNA binding propensity and exhibit low toxicity towards different cancer cell lines, showing potential as anticancer agents (Kumar et al., 2012).

Synthesis Improvement

  • Derivatives of 1-(3-Methylimidazol-4-yl)ethanamine have been utilized in the synthesis of other compounds. For example, improvements in the synthesis of 5-Chloro-1-methyl-4-nitroimidazole from diethyl ethaneioate, using a series of reactions including amination, demonstrate the utility of these derivatives in complex synthetic pathways (Pan Fu-you, 2009).

Structural and Complexation Studies

  • New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, related to 1-(3-Methylimidazol-4-yl)ethanamine, have been synthesized. These compounds have been studied for their structural properties and complexation stability constants with Cu(II), which could be relevant in the development of new coordination compounds (Pařík & Chlupatý, 2014).

Antimicrobial Activities

  • Carbazole derivatives, including those related to 1-(3-Methylimidazol-4-yl)ethanamine, have been synthesized and shown to possess pronounced antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Martin & Prasad, 2006).

Spin State and Molecular Isomerism

  • Research on iron(II) molecular isomers involving derivatives of 1-(3-Methylimidazol-4-yl)ethanamine highlights the influence of ligand structure on the spin state of complexes. This research provides insights into the design of spin-crossover materials (Han et al., 2017).

Corrosion Inhibition

  • Imidazoline derivative compounds, which can be synthesized from 1-(3-Methylimidazol-4-yl)ethanamine, have been studied for their corrosion inhibition properties on carbon steel surfaces. This research is particularly relevant for industrial applications, such as oilfield mining, where corrosion is a significant challenge (Wahyuningrum et al., 2008).

Mechanism of Action

The mechanism of action of “1-(3-Methylimidazol-4-yl)ethanamine” is not explicitly described in the sources I found .

Safety and Hazards

The safety and hazards associated with “1-(3-Methylimidazol-4-yl)ethanamine” are not explicitly described in the sources I found .

Future Directions

The future directions of research involving “1-(3-Methylimidazol-4-yl)ethanamine” are not explicitly described in the sources I found .

properties

IUPAC Name

1-(3-methylimidazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5(7)6-3-8-4-9(6)2/h3-5H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKPMOZBRKFUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylimidazol-4-yl)ethanamine

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